2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine
Overview
Description
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets . For instance, some pyrimidine derivatives have been found to interact with the Sterol 14-alpha demethylase (CYP51) protein from C. albicans .
Mode of Action
It’s worth noting that pyrimidine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyrimidine derivatives can play a role in various biochemical pathways . For instance, they can participate in SM coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that pyrimidine derivatives can have various biological effects .
Action Environment
It’s known that the success of sm coupling reactions, in which pyrimidine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides. The chlorine atom can be introduced through halogenation reactions, and the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient formation of the desired product. Catalysts and other additives may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Trifluoromethylation Reactions: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve refluxing in an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups and is known for its bulky structure and non-nucleophilic base properties.
2,4,6-Trichloropyrimidine: This compound has three chlorine atoms and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
2-(tert-Butyl)-4,6-dichloropyrimidine: This compound has two chlorine atoms and a tert-butyl group, similar to 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, but lacks the trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and tert-butyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and steric hindrance. These properties make it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHYYFMWHWPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578754 | |
Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-28-8 | |
Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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